The synthesis of Epi-Lipoxin A4 can be achieved through various methods:
Epi-Lipoxin A4 has a complex molecular structure characterized by three hydroxyl groups and a tetraene configuration:
The structural representation indicates that Epi-Lipoxin A4 contains:
This stereochemical arrangement contributes to its biological activity and stability compared to other lipoxins .
Epi-Lipoxin A4 participates in several significant chemical reactions:
Epi-Lipoxin A4 exerts its biological effects primarily through receptor-mediated pathways:
Epi-Lipoxin A4 possesses distinct physical and chemical properties:
These properties are crucial for its application in research and therapeutic contexts .
Epi-Lipoxin A4 has several scientific uses:
15-epi-Lipoxin A₄ (15-epi-LXA₄), also termed Aspirin-Triggered Lipoxin A₄ (ATL), is a stereochemical variant of native Lipoxin A₄. It belongs to the specialized pro-resolving mediator (SPM) family of endogenous lipid-derived molecules that actively orchestrate the termination of inflammatory responses and promote tissue homeostasis. Unlike conventional anti-inflammatory agents that suppress immune activity broadly, 15-epi-LXA₄ functions as a resolution agonist, stimulating specific cellular and molecular programs to restore tissue integrity without compromising host defense [3] [8].
The discovery of 15-epi-LXA₄ emerged from investigations into aspirin’s (acetylsalicylic acid) broader pharmacological actions beyond cyclooxygenase (COX) inhibition. In the mid-1990s, Charles Serhan and colleagues identified a novel biochemical pathway initiated by aspirin that generated epimeric forms of native lipoxins [3] [6].
Aspirin acetylates serine residue 530 of cyclooxygenase-2 (COX-2), irreversibly inhibiting its prostaglandin-synthesizing activity while simultaneously transforming its enzymatic function. Acetylated COX-2 gains the capacity to metabolize arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) instead of the usual prostaglandin H₂ (PGH₂) [3] [8]. This 15(R)-HETE is released from endothelial or epithelial cells and subsequently serves as a substrate for neutrophil-associated 5-lipoxygenase (5-LOX). Within neutrophils, 5-LOX converts 15(R)-HETE into 15-epi-lipoxin A₄ (5S,6R,15R-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid) through a series of steps involving epoxidation and hydrolysis [3] [6]. This pathway represents a unique transcellular mechanism where aspirin’s action on one cell type (expressing COX-2) generates a precursor utilized by another (expressing 5-LOX) to produce a potent pro-resolving mediator [8].
Beyond the aspirin-triggered route, 15-epi-LXA₄ can also be biosynthesized through multicellular interactions independent of aspirin, particularly during inflammation involving neutrophils and platelets. Activated neutrophils generate the unstable leukotriene A₄ (LTA₄) via 5-LOX. LTA₄ can be transferred to adjacent platelets, which express 12-lipoxygenase (12-LOX). Platelet 12-LOX converts neutrophil-derived LTA₄ into 15-epi-LXA₄ [3] [5]. Cytochrome P450 enzymes in various tissues can also contribute to 15(R)-HETE formation, providing an alternative substrate source for 5-LOX-mediated 15-epi-LXA₄ synthesis [8]. This underscores the fundamental role of cell-cell communication in generating resolution signals during inflammation.
Table 1: Major Biosynthetic Pathways of 15-epi-Lipoxin A₄
| Pathway | Key Enzymes | Cell Types Involved | Precursor/Intermediate | Product |
|---|---|---|---|---|
| Aspirin-Triggered | Acetylated COX-2 → 5-LOX | Endothelial/Epithelial → Neutrophil | Arachidonic Acid → 15(R)-HETE | 15-epi-LXA₄ (5S,6R,15R) |
| Transcellular (Neutrophil-Platelet) | 5-LOX (Neutrophil) → 12-LOX (Platelet) | Neutrophil → Platelet | LTA₄ | 15-epi-LXA₄ (5S,6R,15R) |
| Cytochrome P450-initiated | P450 → 5-LOX | Various (e.g., Liver, Kidney) | Arachidonic Acid → 15(R)-HETE | 15-epi-LXA₄ (5S,6R,15R) |
Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous autacoids comprising lipoxins, resolvins, protectins, and maresins. They are defined by their potent bioactions in actively promoting the resolution of inflammation, a previously overlooked phase now recognized as a biosynthetically active process [3]. 15-epi-LXA₄ is a cardinal member of the lipoxin class within SPMs.
Native Lipoxin A₄ (LXA₄) is biosynthesized through 5-LOX and 15-LOX transcellular pathways (e.g., neutrophil-epithelial cell interactions) without aspirin, yielding the structure 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid. The defining feature of 15-epi-LXA₄ is the stereochemical configuration at carbon 15, where the hydroxyl group is in the R configuration (15R) instead of the S configuration (15S) found in native LXA₄ [6] [3]. This epimerization arises from the use of 15(R)-HETE instead of 15(S)-HETE as the precursor. Although this difference is a single stereochemical inversion, it confers significant biochemical properties:
Table 2: Structural and Functional Comparison of Native LXA₄ and 15-epi-LXA₄
| Feature | Native LXA₄ | 15-epi-LXA₄ (ATL) |
|---|---|---|
| Full Chemical Name | 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid | 5S,6R,15R-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid |
| C15 Hydroxyl Configuration | 15S | 15R |
| Primary Biosynthetic Trigger | Cell-cell interactions (e.g., neutrophil-epithelial) | Aspirin (Acetylation of COX-2) or P450 enzymes |
| Key Biosynthetic Intermediate | 15(S)-HETE | 15(R)-HETE |
| Major Receptor Target | FPR2/ALX (High Affinity) | FPR2/ALX (High Affinity), Potential interaction with GPR120 |
| Metabolic Stability | Moderate (Rapidly inactivated by dehydrogenases) | Enhanced (Resistant to inactivation) |
| Prototype Analogue | - | 15-epi-16-(para-fluoro)-phenoxy-LXA₄-methyl ester |
15-epi-LXA₄ is a potent effector molecule that actively promotes the resolution phase of acute inflammation, characterized by:
Research Findings Demonstrating Pro-Resolving Actions In Vivo:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: